molecular formula C13H11F3N2O2 B2836145 ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate CAS No. 93618-46-3

ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate

Cat. No.: B2836145
CAS No.: 93618-46-3
M. Wt: 284.238
InChI Key: QZBSWLGAOQQJNN-UHFFFAOYSA-N
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Description

The compound “ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate” is likely to be an organic compound containing a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered aromatic ring, substituted with a trifluoromethyl group (-CF3). The presence of the ester functional group (carboxylate) suggests that it might be involved in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the phenyl ring, and the trifluoromethyl group. The electron-withdrawing nature of the trifluoromethyl group might influence the electronic properties of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. The ester group might undergo hydrolysis, transesterification, or other reactions typical for esters. The trifluoromethyl group is generally quite stable but could possibly undergo certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the ester and trifluoromethyl groups) would influence its properties like solubility, melting point, boiling point, etc .

Scientific Research Applications

Synthesis and Chemical Properties

  • Use in Pd-Catalysed Cross-Coupling Reactions : Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions. These reactions lead to the formation of various condensed pyrazoles, demonstrating the compound's utility in creating complex chemical structures (Arbačiauskienė et al., 2011).

  • Structural Analysis and Characterization : The structural analysis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate has been conducted through spectroscopic and X-ray diffraction studies. These analyses provide insights into the molecular geometry and electronic structure of the compound (Viveka et al., 2016).

Applications in Materials and Biological Fields

  • Optical Nonlinearity : A series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates has been synthesized and characterized, with a focus on their optical nonlinearity. These compounds, including ethyl 1-(2-bromophenyl)-5-phenyl-1H-pyrazole-4-carboxylate, show potential for optical limiting applications, indicating their use in materials science (Chandrakantha et al., 2013).

  • Corrosion Inhibition : Pyrazolopyrazole derivatives, such as ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have been explored as corrosion inhibitors for mild steel. These studies are crucial for industrial applications, particularly in the pickling process (Dohare et al., 2017).

Crystallography and Molecular Modeling

  • Crystal Structure Investigations : The compound's crystal structure has been a subject of research, providing detailed insights into its molecular interactions and stability. Studies like these are vital for understanding the compound's properties and potential applications in various fields (Kumar et al., 2018).

  • Density Functional Theory (DFT) Studies : DFT calculations have been utilized to investigate the molecular electrostatic potential and leading molecular orbitals of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate. These theoretical studies complement experimental findings and offer deeper insights into the compound's properties (Zhao & Wang, 2023).

Safety and Hazards

As with any chemical compound, handling “ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate” would require appropriate safety measures. It’s important to use personal protective equipment and ensure good ventilation. The compound should be kept away from heat and open flames .

Future Directions

The study and application of this compound would depend on its intended use. If it shows promising activity in a certain area (like medicinal chemistry or material science), future work might involve further optimization of its structure, studying its mechanism of action in more detail, or investigating its potential uses .

Properties

IUPAC Name

ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBSWLGAOQQJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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